molecular formula C10H12O3 B14715325 Benzyl ethyl carbonate CAS No. 22768-02-1

Benzyl ethyl carbonate

Cat. No.: B14715325
CAS No.: 22768-02-1
M. Wt: 180.20 g/mol
InChI Key: FJLGSLSITVQVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ethyl carbonate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group (C6H5CH2-) and an ethyl carbonate group (C2H5OCOO-)

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl ethyl carbonate can be synthesized through the reaction of benzyl alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester along with hydrogen chloride as a byproduct.

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as tertiary amines can enhance the reaction rate and yield.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of benzyl alcohol and ethyl carbonate.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield benzyl alcohol and ethanol.

    Transesterification: this compound can participate in transesterification reactions with other alcohols, producing different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed:

    Hydrolysis: Benzyl alcohol, ethyl carbonate.

    Reduction: Benzyl alcohol, ethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Benzyl ethyl carbonate has several applications in scientific research:

    Organic Synthesis: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.

    Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and coatings.

    Pharmaceuticals: this compound derivatives are investigated for their potential as prodrugs, which can improve the bioavailability of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of benzyl ethyl carbonate primarily involves its ability to act as a protecting group in organic synthesis. The benzyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol. This property is particularly useful in multi-step synthetic processes where selective deprotection is required.

Comparison with Similar Compounds

    Benzyl acetate: Similar to benzyl ethyl carbonate but with an acetate group instead of an ethyl carbonate group.

    Ethyl benzyl ether: Contains an ether linkage instead of an ester linkage.

    Benzyl benzoate: Contains a benzoate group instead of an ethyl carbonate group.

Uniqueness: this compound is unique due to its combination of a benzyl group and an ethyl carbonate group, which imparts specific reactivity and stability characteristics. This makes it particularly useful as a protecting group in organic synthesis, offering advantages in terms of selectivity and ease of removal compared to other protecting groups.

Properties

IUPAC Name

benzyl ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLGSLSITVQVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945446
Record name Benzyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22768-02-1
Record name NSC409982
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC29889
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.